2-(Trifluoromethyl)oxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an oxazole ring fused to a pyridine ring, with a trifluoromethyl group attached at the 2-position. The incorporation of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids. One efficient method employs microwave-assisted direct condensation reactions, which significantly reduce reaction times and improve yields . For instance, a glass tube containing 2-amino-3-hydroxypyridine and a carboxylic acid is irradiated in a microwave reactor at 250°C for a few minutes, resulting in the formation of the desired oxazolo[5,4-b]pyridine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis and other high-efficiency techniques are likely employed to scale up the production of this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[5,4-b]pyridine N-oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-(Trifluoromethyl)oxazolo[5,4-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets, such as bacterial enzymes. For instance, it has been shown to inhibit the activity of DNA gyrase, an essential enzyme in bacterial DNA replication . This inhibition disrupts bacterial cell division and growth, leading to its antimicrobial effects. The compound’s trifluoromethyl group enhances its binding affinity and specificity for these molecular targets.
Comparison with Similar Compounds
7-Trifluoromethyl-5-phenyl-2-oxo-(1H)-oxazolo[5,4-b]pyridine: This compound shares a similar oxazole-pyridine fused structure but with a phenyl group at the 5-position.
2-(4-Trifluoromethylphenyl)oxazolo[4,5-b]pyridine: Another derivative with a trifluoromethylphenyl group at the 2-position.
Uniqueness: 2-(Trifluoromethyl)oxazolo[5,4-b]pyridine stands out due to its specific trifluoromethyl substitution, which imparts unique chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and biological activity, making it a valuable target for various applications.
Properties
Molecular Formula |
C7H3F3N2O |
---|---|
Molecular Weight |
188.11 g/mol |
IUPAC Name |
2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)6-12-4-2-1-3-11-5(4)13-6/h1-3H |
InChI Key |
QTWBYZKGGWPUME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.